2-Benzyloxy-3-chloropyridine-4-boronic acid
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Overview
Description
2-Benzyloxy-3-chloropyridine-4-boronic acid is a unique chemical compound with the empirical formula C12H11BClNO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 263.48 . The SMILES string representation of its structure is OB(O)C1=CC=NC(OCC2=CC=CC=C2)=C1Cl .Scientific Research Applications
Boronic Acids in Organic Synthesis and Catalysis
Boronic acids, including derivatives like "2-Benzyloxy-3-chloropyridine-4-boronic acid," are extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials. For example, Smith et al. (2008) demonstrated the synthesis of various pyridylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Advancements in Chemical Catalysis
The study by Anaby et al. (2014) on metal-ligand cooperation by dearomatized ruthenium pincer complexes highlights the innovative use of boronic acid derivatives in chemical catalysis. This research provides insights into new reaction pathways and the potential for advancements in catalytic applications, showcasing the role of boronic acids in developing more efficient and sustainable chemical processes (Anaby et al., 2014).
Material Science and Photophysical Properties
Boronic acid derivatives also find applications in materials science, particularly in the development of coordination polymers with unique photophysical properties. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxybenzoic acid, exploring their crystal structures and photophysical properties. This research illustrates the potential of boronic acid derivatives in creating materials with specific optical and electronic properties, opening avenues for their use in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).
Environmental Applications
The degradation of environmental pollutants through advanced oxidation processes involves boronic acid derivatives. The works of Brillas et al. (2007) and Sirés et al. (2006) on electrochemical degradation of organic pollutants highlight the application of boron-doped diamond anodes, showcasing the environmental applications of boronic acid derivatives in water treatment technologies. These studies emphasize the role of boronic acids in enhancing the efficiency of pollutant degradation, contributing to the development of more effective and sustainable environmental remediation methods (Brillas et al., 2007); (Sirés et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 2-Benzyloxy-3-chloropyridine-4-boronic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids can potentially alter the function of their target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH and the presence of diols can influence the stability and reactivity of boronic acids . Additionally, the efficacy of this compound may be affected by factors such as its concentration, the presence of other molecules, and the specific conditions of the biological system .
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQTIJOPRSDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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